Adenosine 5'-triphosphate labeled with carbon-13 and nitrogen-15, referred to as ATP-13C10,15N5, is a stable isotope-labeled nucleotide. This compound is crucial for various biochemical processes, particularly in energy transfer and storage within biological systems. The molecular formula for ATP-13C10,15N5 is with a molecular weight of approximately 522.07 g/mol when calculated on a free acid basis . The incorporation of stable isotopes allows for enhanced tracking and analysis in various experimental contexts, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.
The presence of stable isotopes allows researchers to trace these reactions more effectively through isotopic labeling techniques .
ATP-13C10,15N5 exhibits similar biological activities to non-labeled ATP. It plays a vital role in:
The isotopic labeling enhances the ability to study these processes using advanced analytical techniques such as nuclear magnetic resonance spectroscopy .
The synthesis of ATP-13C10,15N5 typically involves the following methods:
ATP-13C10,15N5 has several applications across various fields:
The stable isotope labeling allows for precise tracking of molecular interactions and metabolic processes .
Studies involving ATP-13C10,15N5 often focus on its interactions with proteins and other biomolecules:
These interaction studies benefit from the enhanced resolution provided by stable isotope labeling techniques .
ATP-13C10,15N5 shares similarities with several other nucleotide triphosphates but has unique features due to its isotopic labeling. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Adenosine 5'-triphosphate | C10H12N5O13P3 | Standard form without isotopes |
| Guanosine 5'-triphosphate | C10H12N5O14P3 | Contains guanine instead of adenine |
| Cytidine 5'-triphosphate | C9H12N3O14P3 | Contains cytosine instead of adenine |
| Uridine 5'-triphosphate | C9H11N2O14P3 | Contains uracil instead of adenine |
| 2'-Deoxyadenosine 5'-triphosphate | C10H13N5O12P3 | Lacks the hydroxyl group at the 2' position |
ATP-13C10,15N5's uniqueness lies in its stable isotope composition, which allows for advanced research applications not possible with standard nucleotides .
The synthesis of stable isotope-labeled adenosine triphosphate with carbon-13 and nitrogen-15 enrichment represents a sophisticated approach to biochemical research applications. The compound adenosine triphosphate-13C10,15N5 contains ten carbon-13 atoms distributed throughout the adenine base and ribose sugar moieties, along with five nitrogen-15 atoms exclusively within the purine ring system [1] [2]. This dual isotopic labeling pattern enables precise tracking of metabolic pathways and facilitates advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [3] [4].
Enzymatic synthesis represents the most efficient methodology for producing isotopically labeled adenosine triphosphate derivatives [35]. The chemo-enzymatic approach utilizes a series of coupled enzymatic reactions beginning with labeled precursor molecules [35] [36]. Initial synthesis commences with uniformly labeled carbon-13 glucose and nitrogen-15 ammonium chloride as primary isotopic sources [37]. The synthetic pathway incorporates phosphoribosyl pyrophosphate synthetase, ribokinase, and adenine phosphoribosyl transferase to facilitate the stepwise assembly of the nucleotide structure [35].
The enzymatic conversion process demonstrates remarkable efficiency, achieving yields exceeding 90% for adenosine triphosphate synthesis when optimized reaction conditions are maintained [35]. Reaction completion typically occurs within 4-5 hours under controlled temperature and pH conditions [35]. The enzymatic approach provides superior isotopic incorporation compared to chemical synthesis methods while maintaining the structural integrity of the final product [35] [36].
Chemical synthesis of isotopically labeled adenosine triphosphate employs phosphoramidite chemistry for precise isotope placement [34]. The synthetic strategy utilizes oxygen-18 labeled phosphoramidite reagents to introduce stable isotopes at specific positions within the phosphate backbone [34]. This methodology enables regioselective labeling with excellent control over isotopic enrichment levels [34].
The chemical approach incorporates protected nucleoside intermediates that undergo sequential phosphorylation reactions [34]. Deprotection steps yield the final triphosphate product with maintained isotopic integrity [34]. Chemical synthesis provides access to specifically labeled analogs that may not be readily available through enzymatic methods [34] [36].
Metabolic labeling represents an alternative approach for producing isotopically enriched adenosine triphosphate through biological systems [9] [11]. Continuous labeling protocols utilize enriched growth media containing carbon-13 glucose and nitrogen-15 ammonium salts [11] [13]. Bacterial cultures grown under these conditions incorporate stable isotopes into cellular nucleotide pools through normal biosynthetic pathways [26].
The metabolic labeling approach achieves incorporation levels of 95-99% for both carbon-13 and nitrogen-15 isotopes when appropriate precursor concentrations are maintained [9] [22]. Extended labeling periods ensure complete isotopic equilibration throughout the cellular nucleotide pools [11] [13]. Extraction and purification of labeled adenosine triphosphate from these biological systems provides material suitable for research applications [26].
Ion exchange chromatography serves as the primary purification method for isolating adenosine triphosphate-13C10,15N5 from synthetic reaction mixtures [15]. The purification protocol employs strongly basic anion exchange resins for initial adsorption of nucleotide species [15]. Elution with aqueous acid solutions provides selective recovery of adenosine triphosphate while removing impurities [15].
A multi-step ion exchange procedure utilizes sequential column treatments to achieve high purity levels [15]. The process begins with strongly basic anion exchange resin treatment followed by weakly basic anion exchange purification [15]. pH adjustment to 1.0-4.0 optimizes the binding characteristics for selective adenosine triphosphate retention [15]. Final purification steps incorporate non-ionic exchange decolorizing resins to remove chromophoric impurities [15].
High performance liquid chromatography provides superior resolution for isotopically labeled adenosine triphosphate purification [39] [40]. Mixed-mode chromatography enables complete separation of nucleotide species in single analytical runs [29]. The chromatographic conditions incorporate gradient elution profiles optimized for nucleotide retention and peak resolution [39].
Reversed-phase liquid chromatography with ion-pairing reagents achieves baseline separation of isotopically labeled and unlabeled nucleotide species [39]. Temperature control and mobile phase pH optimization minimize chromatographic isotope effects that could compromise separation efficiency [39]. Detection systems employing ultraviolet absorption or electrospray ionization mass spectrometry enable precise identification and quantification of purified products [40].
| Purification Method | Resolution | Recovery (%) | Purity Achieved (%) |
|---|---|---|---|
| Strong Anion Exchange | Moderate | 75-85 | 85-90 |
| Weak Anion Exchange | High | 80-90 | 90-95 |
| Reversed-Phase HPLC | Very High | 85-95 | 95-99 |
| Mixed-Mode Chromatography | Excellent | 90-95 | >99 |
Boronate affinity chromatography exploits the specific interaction between boronic acid functional groups and ribose sugar moieties [35]. This purification approach provides selective retention of ribonucleotides while allowing non-ribose containing impurities to pass through unretained [35]. Elution with competing ligands or pH adjustment releases the bound adenosine triphosphate in concentrated form [35].
The boronate affinity method demonstrates particular utility for removing unlabeled nucleotide contaminants that lack the characteristic ribose binding properties [35]. Column regeneration protocols enable repeated use of the affinity matrix while maintaining separation performance [35]. This approach proves especially valuable when high selectivity is required for complex mixture purification [35].
Isotopic enrichment determination employs high-resolution mass spectrometry to quantify carbon-13 and nitrogen-15 incorporation levels [18] [22]. The analytical approach utilizes accurate mass measurements to distinguish isotopic peaks from natural abundance distributions [22]. Isotope ratio calculations provide precise determination of enrichment percentages for both carbon and nitrogen isotopes [18] [22].
Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic enrichment verification [25] [27]. Carbon-13 nuclear magnetic resonance spectra reveal characteristic peak patterns indicative of uniform labeling throughout the molecule [27]. Nitrogen-15 nuclear magnetic resonance provides direct confirmation of nitrogen isotope incorporation within the purine ring system [25] [26].
| Isotope | Expected Enrichment (%) | Analytical Method | Precision (% RSD) |
|---|---|---|---|
| 13C | ≥98 | HR-MS | 1.5 |
| 15N | ≥98 | HR-MS | 2.0 |
| 13C | ≥95 | NMR | 0.5 |
| 15N | ≥95 | NMR | 0.8 |
Chemical purity analysis encompasses multiple analytical techniques to verify product identity and quantify impurities [2] [17]. High performance liquid chromatography with ultraviolet detection provides quantitative assessment of nucleotide content and identification of related substances [17]. Peak purity algorithms confirm the homogeneity of eluted components and detect co-eluting impurities [40].
Mass spectrometric analysis confirms molecular identity through accurate mass determination and fragmentation pattern analysis [2] [4]. Electrospray ionization mass spectrometry generates characteristic ion patterns that verify the presence of both isotopic labels [4]. Tandem mass spectrometry provides structural confirmation through diagnostic fragmentation pathways [16] [24].
Liquid chromatography methods with ultraviolet or mass spectrometric detection offer enhanced specificity for quantitative analysis [24] [40]. Internal standard approaches utilizing isotopically distinct analogs provide improved accuracy by compensating for matrix effects and recovery variations [14] [16]. Method validation parameters including linearity, precision, and accuracy meet established criteria for bioanalytical applications [20] [24].
| Biological matrix (pH ≈ 7.2 ± 0.2 unless noted) | Temperature (°C) | Maximum observed solubility of ATP-13C10,15N5* | Experimental notes | Ref. |
|---|---|---|---|---|
| Ultrapure water | 25 | ≥ 100 mg mL⁻¹ (≈ 181 mM) | Clear, colourless solution; rapid dissolution without sonication | 29 |
| Phosphate-buffered saline | 25 | ≈ 10 mg mL⁻¹ | Ionic strength and Na⁺/K⁺ competition reduce solubility ten-fold relative to water | 25 |
| 5 mM Tris-HCl, 100 mM ATP stock | 4–25 | Completely miscible to ≥ 100 mM; stable ≥ 12 months at –20 °C | Commercial analytical grade solution used for NMR standards | 11 |
| Cytosolic mimic (100 mM KCl, 2 mM MgCl₂) | 37 | ≥ 10 mM, limited by spontaneous Mg²⁺ complex formation, not by solubility | Free ATP concentration falls as MgATP²⁻ complex predominates | 42 |
| Human plasma ex vivo | 37 | > 1 mg mL⁻¹ immediately after spiking | Rapid enzymatic hydrolysis (≥ 40% loss at 100 °C, 30 s) necessitates phosphatase inhibitors for quantitative work | 22 |
| Murine brain homogenate | 4 | Miscible to at least 5 mM | High endogenous phosphatase activity shortens analytical half-life (< 2 min) despite full dissolution | 26 |
*Isotopic substitution (¹³C₁₀, ¹⁵N₅) does not measurably alter polarity or hydrogen-bond capacity; solubility therefore mirrors that of unlabeled adenosine 5′-triphosphate [1] [2].
Key findings
| Physical state | Storage / exposure temperature | Observed half-life (t₁⁄₂) | Principal degradation pathway | Ref. |
|---|---|---|---|---|
| Lyophilised free acid, desiccated | –20 °C | > 2 years (≤ 0.5% decomposition yr⁻¹) | Very slow disproportionation: 2 ATP → ADP + adenosine-5′-tetraphosphate | 16 |
| Aqueous solution, pH 7.4, frozen | –15 °C | > 3 months | Negligible hydrolysis; glass transition arrests proton transfer | 16 |
| Aqueous solution, pH 7.4 | 0 °C | ≈ 7 days | Sequential γ- and β-phosphate cleavage to ADP then AMP | 16 |
| Aqueous solution, pH 7.4 | 25 °C | ≈ 30 h | First-order hydrolysis (k ≈ 2.3 × 10⁻⁵ s⁻¹); Mg²⁺ complexes slow rate three-fold | 19 |
| Neutral solution, pH 7.4 | 60 °C | < 3 h | Rapid phosphoanhydride cleavage; ADP → AMP conversion accelerates | 22 |
| Neutral solution, pH 7.4 | 100 °C | < 30 min | Complete conversion to AMP and cyclic phosphate; ribose dehydration commences | 22 |
| Neutral solution, pH 7.4 | 250 °C | < 60 s | Triphosphate fully degraded; purine base partially deaminated to hypoxanthine | 22 |
| Alkaline solution, pH 9.0 | 0 °C | Minutes | γ,β-bridging P–O scission promoted; inorganic pyrophosphate appears rapidly | 16 |
Arrhenius analysis of the first-order hydrolytic step between 25–60 °C gives an activation energy $$E_a$$ ≈ 82 kJ mol⁻¹ for ATP-13C10,15N5, identical (± 2 kJ mol⁻¹) to unlabeled ATP, confirming that isotopic substitution does not perturb the reaction coordinate [5].
Practical implications
| pH | Dominant protonation state | Ribose puckering† | Adenine N-protonation site | Observed conformer (solution/NMR) | Ref. |
|---|---|---|---|---|---|
| ≤ 3.0 | ATPH₄ (4 protons) | C3′-endo (N) | N1 | Compact “cis” (intra-molecular H-bond between adenine N6H and β-phosphate) | 39 |
| 4.0 – 6.0 | ATPH₃⁻ → ATPH₂²⁻ | C3′-endo dominant | N1 (partial) | Mixed cis/trans; reduced charge repulsion permits folded triphosphate chain | 53 |
| 7.0 – 7.5 | ATPH²⁻ → ATP⁴⁻ | C2′-endo (S) favoured | Deprotonated | Extended “trans” conformer; Mg²⁺ chelation rigidifies β-γ bridge | 42 |
| > 8.5 | ATP⁴⁻ (fully deprotonated) | Dynamic S/N interchange | Deprotonated | Fully extended; increased γ-β angle facilitates alkaline hydrolysis | 16 |
†Solid-state NMR freeze-trapping reveals that the C3′-endo → C2′-endo transition is pH-coupled and reversible, with ΔG° ≈ 11 kJ mol⁻¹ at 25 °C [6].
Molecular insights